molecular formula C18H22FN3O2S B2614422 2-(2-fluorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1428378-62-4

2-(2-fluorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2614422
CAS No.: 1428378-62-4
M. Wt: 363.45
InChI Key: WZHJQVJHLLBOBA-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a complex organic compound that features a fluorophenoxy group, an imidazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate halogenated ethanone under basic conditions to form the 2-(2-fluorophenoxy)ethanone intermediate.

    Synthesis of the Imidazole Derivative: Separately, 1-methyl-1H-imidazole is reacted with a thiolating agent to introduce the thio group, forming the 1-methyl-1H-imidazol-2-yl-thiol intermediate.

    Coupling Reaction: The final step involves the coupling of the 2-(2-fluorophenoxy)ethanone intermediate with the 1-methyl-1H-imidazol-2-yl-thiol intermediate in the presence of a piperidine derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Pharmacology: It may be investigated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is not fully elucidated. it is hypothesized to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the imidazole ring suggests potential interactions with histamine receptors or other imidazole-sensitive pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-bromophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone: Similar structure but with a bromine atom instead of fluorine.

    2-(2-iodophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The uniqueness of 2-(2-fluorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its halogenated analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S/c1-21-11-8-20-18(21)25-13-14-6-9-22(10-7-14)17(23)12-24-16-5-3-2-4-15(16)19/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHJQVJHLLBOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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